LY2183240 is a synthetic compound primarily recognized for its role as an inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids like anandamide. This compound has been studied for its potential applications in pain management and other therapeutic areas due to its ability to enhance endocannabinoid signaling by preventing the breakdown of these bioactive lipids. The compound's chemical structure features a piperazine moiety, which is integral to its biological activity.
LY2183240 is classified as a fatty acid amide hydrolase inhibitor, specifically targeting the hydrolysis of anandamide. It was developed through a series of modifications to existing chemical frameworks aimed at improving efficacy and selectivity against the target enzyme. The compound has been synthesized and evaluated in various studies, demonstrating its potential as a therapeutic agent in neurological and inflammatory conditions .
The synthesis of LY2183240 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a piperazine derivative, followed by various coupling reactions to introduce functional groups that enhance the compound's inhibitory properties.
Methods and Technical Details:
The molecular structure of LY2183240 is characterized by its unique arrangement of atoms that contributes to its function as an inhibitor.
Structure Data:
LY2183240 undergoes specific chemical reactions that are critical to its function as an inhibitor.
Reactions and Technical Details:
The mechanism by which LY2183240 exerts its effects involves several biochemical pathways:
Understanding the physical and chemical properties of LY2183240 is crucial for its application in research and potential clinical settings.
Physical Properties:
Chemical Properties:
LY2183240 has several scientific applications due to its pharmacological properties:
LY2183240 (5-(4-biphenylylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide) exerts its primary pharmacological effect through irreversible inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for hydrolyzing the endocannabinoid anandamide (AEA). This inhibition occurs via a covalent mechanism wherein LY2183240 carbamylates the catalytic serine nucleophile (Ser241 in humans) within FAAH's active site [1] [7]. Carbamylation involves the formation of a stable carbamate adduct, permanently inactivating the enzyme. This mechanism mirrors other serine hydrolase inhibitors like camostat, which covalently modifies serine residues in proteases such as TMPRSS2 [5]. The covalent nature of inhibition prolongs the duration of action, leading to sustained elevation of AEA levels in the brain. Studies in rodents confirm that LY2183240 administration significantly increases brain AEA concentrations, resulting in measurable behavioral effects such as analgesia without motor impairment [6] [7].
Table 1: Key Features of LY2183240-Mediated FAAH Inhibition
Mechanism | Target Residue | Biochemical Outcome | Functional Consequence |
---|---|---|---|
Covalent carbamylation | Ser241 (Catalytic serine) | Permanent FAAH inactivation | Sustained elevation of anandamide |
Competitive substrate mimicry | Hydrophobic substrate channel | Blocked access to catalytic site | Reduced AEA hydrolysis kinetics |
Irreversible binding | Nucleophilic serine triad | Altered enzyme conformation | Prolonged duration (>48 hr) of action |
Despite its potency against FAAH (IC₅₀ ~1-10 nM), LY2183240 exhibits broad off-target activity across the serine hydrolase superfamily due to its reactive carbamate group. Activity-based protein profiling (ABPP) studies reveal it inhibits multiple serine hydrolases beyond FAAH, including monoacylglycerol lipase (MAGL), carboxylesterases, and unidentified enzymes in brain proteomes [5] [7]. This limited selectivity distinguishes LY2183240 from second-generation FAAH inhibitors (e.g., PF-04457845) designed for greater specificity. The promiscuity arises because LY2183240 inactivates enzymes through a mechanism analogous to serine protease inhibitors like camostat, which covalently binds the conserved serine residue in catalytic triads (e.g., Ser195 in chymotrypsin-like proteases) [2] [5]. Consequently, LY2183240 modulates a broader range of lipid signaling pathways than selective FAAH blockers, potentially contributing to complex neuropharmacological profiles including neuronal excitability and apoptosis [6].
LY2183240 uniquely combines FAAH inhibition with blockade of anandamide cellular reuptake. While the molecular identity of the putative endocannabinoid membrane transporter (EMT) remains controversial, functional assays confirm LY2183240 inhibits AEA uptake into neurons and astrocytes at low micromolar concentrations (IC₅₀ ~0.5–3 µM) [6] [8]. This dual action creates a synergistic elevation of extracellular AEA: FAAH inhibition reduces intracellular hydrolysis, while reuptake blockade prolongs AEA's extracellular presence. Consequently, LY2183240 produces significantly greater increases in synaptic AEA levels (up to 8-fold) compared to agents acting solely on FAAH or reuptake [8]. This synergy enhances CB1 receptor activation, evidenced by amplified CB1-dependent behavioral responses such as conditioned place preference (CPP) to alcohol in mice [1].
Unlike selective FAAH inhibitors, LY2183240’s partial inhibition of MAGL—the primary enzyme degrading 2-AG—broadens its impact on endocannabinoid signaling. While its affinity for MAGL is lower than FAAH (IC₅₀ ~100–500 nM vs. 1–10 nM), chronic administration still elevates brain 2-AG levels [4] [6]. This contrasts with selective FAAH inhibitors, which exclusively increase AEA. Dual elevation of AEA and 2-AG may explain LY2183240’s distinct effects on fear extinction and reward-seeking behaviors. For example, in mouse models of conditioned fear, LY2183240 reduces fear-potentiated startle in alcohol-preferring strains, whereas selective MAGL inhibitors typically exacerbate anxiety-like responses [1] [4]. The combined AEA/2-AG modulation thus offers a broader therapeutic profile for disorders involving both anxiety and reward dysregulation.
Table 2: Pharmacological Profile of LY2183240 vs. Selective Inhibitors
Parameter | LY2183240 | Selective FAAH Inhibitors (e.g., URB597) | Selective MAGL Inhibitors (e.g., JZL184) |
---|---|---|---|
Primary target | FAAH (IC₅₀: 1-10 nM) | FAAH (IC₅₀: 0.1-10 nM) | MAGL (IC₅₀: 1-10 nM) |
Secondary targets | MAGL, carboxylesterases, EMT | Minimal off-target activity | ABHD6, ABHD12 |
AEA elevation | +++ (8-fold) | +++ (5-8-fold) | - |
2-AG elevation | + (2-3-fold) | - | +++ (8-fold) |
Behavioral outcome | Enhanced alcohol CPP, reduced fear expression | Anxiolysis, analgesia | Hyperalgesia (high dose), impaired fear extinction |
LY2183240 indirectly activates CB1 receptors through elevated AEA, producing complex neuronal excitability changes. In vitro whole-cell patch clamp studies demonstrate that 10 μM LY2183240 increases spontaneous action potential firing frequency in mouse cortical neurons by 250% and depolarizes the resting membrane potential by 8–10 mV [6]. This excitatory effect mirrors that of direct CB1 agonists like Δ9-THC (30 μM), which similarly enhances neuronal firing. The mechanism involves CB1-mediated disinhibition: presynaptic CB1 activation suppresses GABA release onto excitatory pyramidal neurons, increasing net cortical excitation [1] [6]. Behaviorally, this manifests as enhanced reward-seeking, evidenced by LY2183240 potentiating alcohol-induced conditioned place preference (CPP) in mice [1]. The excitatory profile contrasts with acute CB1 agonist effects (typically inhibitory) and may reflect regional differences in CB1 expression or downstream signaling.
The excitatory effects of LY2183240 are unequivocally mediated by CB1 receptors, as pretreatment with the selective CB1 antagonist AM6545 (1–10 μM) completely blocks action potential potentiation in cortical neurons [6]. This reversal occurs without altering baseline excitability, confirming CB1 specificity. In behavioral models, CB1 antagonism prevents LY2183240-induced enhancements of alcohol CPP, further supporting receptor-dependent mechanisms [1]. Notably, sustained LY2183240 exposure (24–72 hr) paradoxically induces glutamate excitotoxicity and apoptosis due to excessive neuronal excitation, suggesting a narrow therapeutic window between beneficial and adverse effects [6]. This biphasic profile underscores the importance of balanced CB1 modulation—transient activation promotes reward-seeking, but chronic hyperactivation may accelerate neurodegeneration.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7